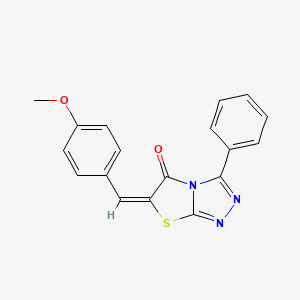
6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, with additional phenyl and methoxyphenyl substituents
Vorbereitungsmethoden
The synthesis of 6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then subjected to cyclization with hydrazine derivatives to form the triazole ring.
Introduction of Substituents: The phenyl and methoxyphenyl groups are introduced through condensation reactions with appropriate aldehydes or ketones.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one include other thiazolotriazole derivatives with different substituents These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities
Some similar compounds include:
- 6-((4-Hydroxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- 6-((4-Chlorophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- 6-((4-Nitrophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
These compounds can be compared based on their reactivity, stability, and biological activities to highlight the unique features of this compound.
Eigenschaften
CAS-Nummer |
95356-85-7 |
|---|---|
Molekularformel |
C18H13N3O2S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(6E)-6-[(4-methoxyphenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C18H13N3O2S/c1-23-14-9-7-12(8-10-14)11-15-17(22)21-16(19-20-18(21)24-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |
InChI-Schlüssel |
WVIRWQUAWRBJFR-RVDMUPIBSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



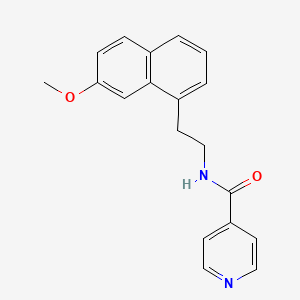
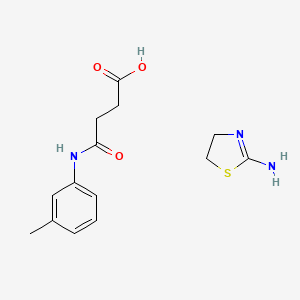
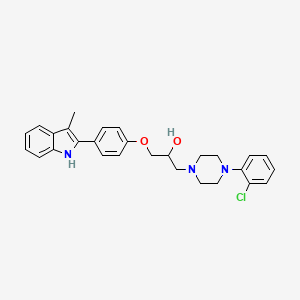
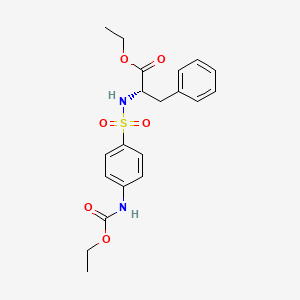
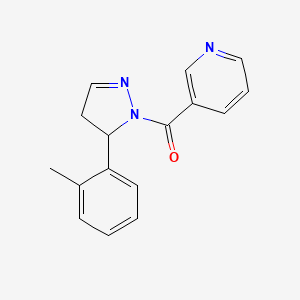
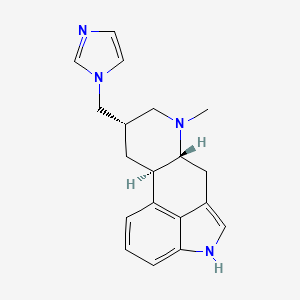



![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)



